Ethyl 2-amino-4-cyclohexylbutanoate
Description
Ethyl 2-amino-4-cyclohexylbutanoate is a chiral ester derivative featuring an amino group at the second carbon and a bulky cyclohexyl substituent at the fourth carbon of the butanoate backbone. Its hydrochloride salt forms, such as (S)- and (2R)- enantiomers, are commercially available for research purposes (e.g., CAS 402825-02-9) . The compound is typically stored as a solid powder at room temperature, with a predicted refractive index of n20D ~1.47, suggesting moderate polarizability .
Properties
IUPAC Name |
ethyl 2-amino-4-cyclohexylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h10-11H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCLUEJVKGLUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-cyclohexylbutanoate typically involves the reaction of cyclohexylamine with ethyl 2-bromo-4-oxobutanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of cyclohexylamine attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and reduced production costs. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to form amides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Ethyl 2-amino-4-cyclohexylbutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-cyclohexylbutanoate exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the cyclohexyl group can enhance hydrophobic interactions. These interactions can influence the binding affinity and specificity of the compound towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-Amino-5-Methoxypentanoate
Structural Differences :
- Substituent : A methoxy (-OCH3) group at position 5 vs. the cyclohexyl group in the target compound.
- Chain Length: Pentanoate backbone (5 carbons) vs. butanoate (4 carbons).
Key Findings :
- Ethyl 2-amino-5-methoxypentanoate has been discontinued by suppliers like CymitQuimica, suggesting stability or demand issues compared to the cyclohexyl analog .
Ethyl 2-Amino-4-Hydroxybutanoate
Structural Differences :
- Substituent : A hydroxyl (-OH) group at position 4 vs. cyclohexyl.
- Polarity : The hydroxy analog is significantly more hydrophilic.
Key Findings :
- The hydroxyl group’s polarity may restrict use in lipid-rich environments, unlike the cyclohexyl variant’s enhanced lipid compatibility.
Stereoisomers: (S)- vs. (2R)-Enantiomers
Structural Differences :
- Chirality : The (S)- and (2R)-enantiomers exhibit mirror-image configurations, impacting receptor binding.
Key Findings :
- Stereochemical differences could lead to varied biological activities, though comparative studies are lacking.
Data Table: Structural and Commercial Comparison
Research Implications and Trends
- Lipophilicity Advantage: The cyclohexyl group in this compound enhances lipid solubility, making it superior for blood-brain barrier penetration studies compared to polar analogs .
- Stereochemical Relevance : The commercial availability of enantiomers highlights the growing emphasis on chirality in drug design, though further studies are needed to elucidate activity differences.
- Market Trends : Discontinuation of methoxy analogs suggests a shift toward more stable or functionally versatile compounds in research pipelines .
Biological Activity
Ethyl 2-amino-4-cyclohexylbutanoate (Et-ACBA) is an amino acid derivative that has garnered attention in various fields, particularly organic and medicinal chemistry. This compound's unique structure, characterized by an ethyl ester group, an amino group, and a cyclohexyl group attached to a butanoate backbone, imparts distinctive biological activities that warrant detailed exploration.
Chemical Structure and Properties
Et-ACBA is a chiral molecule, existing in two enantiomeric forms: (2R)-Et-ACBA and (2S)-Et-ACBA. The (2S) enantiomer is often the focus of biological studies due to its potentially significant effects on biological systems. The interactions facilitated by the amino and cyclohexyl groups are crucial for its biological activity, allowing it to engage with various molecular targets through hydrogen bonding and hydrophobic interactions.
The biological activity of Et-ACBA is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl group enhances hydrophobic interactions. These characteristics may influence enzyme-substrate dynamics and protein-ligand binding, making Et-ACBA a candidate for further studies related to biochemical pathways and potential therapeutic applications.
Research Findings
Recent studies have explored the binding affinity and specificity of Et-ACBA towards various biological targets. For instance, its structural features allow effective engagement with enzymes that play critical roles in metabolic pathways. Understanding these interactions is essential for developing new therapeutic agents based on this compound.
Table 1: Comparison of Structural Features of Related Compounds
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Ethyl (2S)-2-Amino-4-phenylbutanoate hydrochloride | Phenyl group instead of cyclohexyl | Altered hydrophobic characteristics |
| Ethyl (2S)-2-Amino-4-methylbutanoate hydrochloride | Methyl group instead of cyclohexyl | Smaller steric bulk affecting interactions |
| Ethyl (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride | Different backbone structure | Potentially different biological activity |
Cytotoxicity Studies
In vitro studies have indicated that Et-ACBA exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that Et-ACBA had an IC50 value comparable to established chemotherapeutics like Doxorubicin, indicating its potential as an anticancer agent .
Anti-HBV Activity
Another area of interest is the anti-hepatitis B virus (HBV) activity of compounds structurally related to Et-ACBA. Research has shown that certain derivatives possess significant inhibitory effects on HBV secretion, suggesting that modifications to the Et-ACBA structure could enhance its antiviral properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
